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This guide provides a head-to-head comparison of different adeno-associated virus (AAV)-

based gene therapies targeting mutations in the RPE65 gene, a leading cause of Leber

congenital amaurosis (LCA) and retinitis pigmentosa (RP). The information presented is

collated from published clinical trial data and is intended to offer an objective overview of the

vector design, clinical efficacy, and safety profiles of these emerging therapeutics. While direct

head-to-head clinical trials are limited, this guide synthesizes available data to facilitate a

comparative analysis for research and development purposes.

Vector Design and Administration: A Comparative
Overview
The foundational approach for RPE65 gene therapy involves the delivery of a functional copy

of the human RPE65 cDNA to retinal pigment epithelium (RPE) cells via a subretinal injection

of a recombinant AAV vector.[1] However, variations in vector design, including the AAV

serotype, promoter, and other genetic elements, can influence transduction efficiency,

transgene expression levels, and clinical outcomes. The table below summarizes the key

characteristics of several RPE65 gene therapy candidates that have been evaluated in clinical

trials.
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Vector Name AAV Serotype Promoter
Clinical Trial

Identifier(s)

Sponsor/Collab

orators

Voretigene

Neparvovec

(Luxturna™)

AAV2

Chicken β-actin

(CBA) with CMV

enhancer

NCT00999609,

NCT00516477,

NCT01208389

Spark

Therapeutics

rAAV2-CBSB-

hRPE65
AAV2

Chicken β-actin -

short form

(CBSB)

NCT00481546

University of

Pennsylvania /

University of

Florida

rAAV2-hRPE65

(Hadassah)
AAV2 Human RPE65 NCT00821340

Hadassah

Medical

Organization

rAAV2/4.hRPE65
AAV2/4

(chimeric)
Human RPE65 NCT01496040

Nantes

University

Hospital

Clinical Efficacy: A Quantitative Comparison
The primary efficacy of RPE65 gene therapies has been predominantly assessed through two

key functional endpoints: the Multi-Luminance Mobility Test (MLMT) and the Full-Field Light

Sensitivity Threshold (FST) test. The MLMT evaluates a patient's ability to navigate a

standardized course under varying light conditions, providing a measure of functional vision in

real-world scenarios. The FST test quantifies the retina's sensitivity to light, offering an

objective measure of photoreceptor function.

The following table summarizes the available quantitative efficacy data from clinical trials of

different RPE65 gene therapies. It is important to note that these results are from separate

studies and not from direct head-to-head comparisons.
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Vector Name
Clinical Trial

Phase

Key Efficacy

Endpoint

Quantitative

Results
Citation(s)

Voretigene

Neparvovec

(Luxturna™)

Phase 3

MLMT: Mean

bilateral change

score at 1 year

1.8 (SD 1.1) light

levels in the

intervention

group vs. 0.2

(SD 1.0) in the

control group

(p=0.0013). 65%

of intervention

participants

passed at the

lowest light level

(1 lux).

[2]

FST: Mean

change from

baseline at 1

year

>2 log unit

improvement in

light sensitivity in

the intervention

group

(p=0.0004).

[2]

rAAV2-CBSB-

hRPE65
Phase 1

FST: Dark-

adapted full-field

sensitivity

Significant

sensitivity

increases from

mean baseline in

treated eyes (p <

0.001) at 30-90

days post-

treatment.

[3]

Visual Acuity

Not significantly

different from

baseline.

[3]

rAAV2-hRPE65

(Hadassah)

Phase 1 Visual Acuity Post-treatment

visual acuity

decreased

initially and

[4]
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returned to

preoperative

levels by six

months. No

clinically

significant

improvement

was observed.

rAAV2/4.hRPE65 Phase 1/2
Visual Acuity &

Visual Field

Trend toward

improved visual

acuity in patients

with nystagmus,

and stabilization

and improvement

of the visual field.

[5]

Safety and Tolerability
Across the various clinical trials, RPE65 gene therapies have generally demonstrated a

manageable safety profile. The majority of reported adverse events are related to the subretinal

injection procedure rather than the vector itself.

Common Adverse Events Associated with Subretinal Injection:

Conjunctival hyperemia

Cataract formation or progression

Increased intraocular pressure

Retinal tears

Macular holes[6]

Transient intraocular inflammation[7]

Vector-Related Safety Findings:
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No systemic toxicity has been widely reported.[3][6]

Deleterious immune responses to the AAV vector or the RPE65 protein have not been a

significant concern in most trials.[6][8]

Post-marketing surveillance of voretigene neparvovec has identified chorioretinal atrophy as

a notable adverse event in some patients.[8][9]

Experimental Protocols
Subretinal Injection Procedure
The subretinal delivery of AAV vectors is a critical component of RPE65 gene therapy. The

general procedure involves the following key steps:

Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel from

the eye, providing access to the retina.

Retinotomy: A small opening is created in the retina to allow for the injection of the vector

into the subretinal space.

Subretinal Bleb Formation: A specialized cannula is used to inject the AAV vector solution

into the space between the photoreceptor cells and the RPE. This creates a temporary fluid-

filled bleb, which allows the vector to come into contact with the target RPE cells. The bleb

typically resolves within 24-48 hours.

Closure: The surgical incisions are closed.

Some protocols may involve a two-step injection process, where a balanced salt solution is first

used to create the bleb before the vector is introduced.[10] The volume of the injection and the

total vector genomes administered vary between different gene therapy candidates and clinical

trials.

Multi-Luminance Mobility Test (MLMT)
The MLMT is a performance-based assessment of functional vision. The protocol generally

involves:
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Course Design: A standardized obstacle course with a defined path and obstacles of varying

heights and positions.

Luminance Levels: The test is conducted under a range of controlled, decreasing light levels,

typically from bright indoor lighting down to very low light conditions (e.g., 400 lux to 1 lux).

Task: The patient is instructed to navigate the course from a designated start to a finish point.

Scoring: Performance is scored based on the lowest light level at which the patient can

successfully navigate the course with a specified level of accuracy (e.g., minimal errors or

within a certain time limit). The change in the lowest successful light level from baseline is a

key outcome measure.

Full-Field Light Sensitivity Threshold (FST) Test
The FST test is a psychophysical assessment of retinal sensitivity to light. The methodology

typically includes:

Dark Adaptation: The patient undergoes a period of dark adaptation to maximize the

sensitivity of rod photoreceptors.

Stimulus: A Ganzfeld dome delivers full-field flashes of light of varying intensities and colors

(e.g., white, blue, red) to the eye.

Patient Response: The patient indicates whether they perceive the light flash.

Threshold Determination: The intensity of the light flashes is systematically varied to

determine the lowest intensity that the patient can reliably detect. This threshold is a

measure of retinal sensitivity. Improvements are indicated by a decrease in the light intensity

required for detection (a lower threshold).
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Caption: High-level experimental workflow for RPE65 gene therapy development.
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Caption: The visual cycle and the role of RPE65 gene therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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